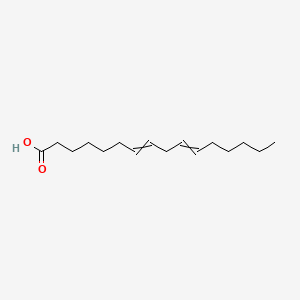
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid
Descripción general
Descripción
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid is a complex organic compound that features a porphyrin core linked to phenylene groups, which are further functionalized with boronic acid groups
Mecanismo De Acción
Target of Action
The primary target of 5,15-Bis(4-dioxylborylphenyl)porphyrin is the S-protein of SARS-CoV-2 . The S-protein, or spike protein, is a key component of the virus that enables it to bind to and enter host cells. By interacting with this protein, the compound may interfere with the virus’s ability to infect cells.
Mode of Action
The compound interacts with its target through a process that involves photoirradiation . When the compound is photoirradiated in a complex with the SARS-CoV-2 S-protein, it can result in the partial oxidation of amino acid residues of the protein and distort its primary and secondary structures . This interaction could potentially inhibit the ability of the virus to bind to and infect host cells.
Result of Action
The result of the compound’s action is a decrease in the thermal resistance of the S-protein complex to melting by 15 °C compared to the free S-protein, and causes porphyrin release . This suggests that the compound may destabilize the S-protein, potentially inhibiting the virus’s ability to infect host cells.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5,15-Bis(4-dioxylborylphenyl)porphyrin are not fully understood yet. It is known that porphyrins, in general, play a crucial role in biochemical reactions, particularly in the process of photosynthesis and in the transport of oxygen in the blood. They interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 5,15-Bis(4-dioxylborylphenyl)porphyrin are yet to be discovered .
Cellular Effects
The cellular effects of 5,15-Bis(4-dioxylborylphenyl)porphyrin are also not fully known. It is known that porphyrins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5,15-Bis(4-dioxylborylphenyl)porphyrin is not well understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 5,15-Bis(4-dioxylborylphenyl)porphyrin in laboratory settings are not well documented. It is known that porphyrins can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5,15-Bis(4-dioxylborylphenyl)porphyrin at different dosages in animal models are not well documented. It is known that porphyrins can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that 5,15-Bis(4-dioxylborylphenyl)porphyrin is involved in are not well understood. It is known that porphyrins interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 5,15-Bis(4-dioxylborylphenyl)porphyrin within cells and tissues are not well documented. It is known that porphyrins can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 5,15-Bis(4-dioxylborylphenyl)porphyrin and its effects on activity or function are not well understood. It is known that porphyrins can be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, often under acidic conditions.
Attachment of Phenylene Groups: The phenylene groups are introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated porphyrin.
Functionalization with Boronic Acid Groups:
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also be performed on the porphyrin core, leading to different reduced forms.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in Suzuki-Miyaura couplings, along with bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to porphyrin oxides, while substitution reactions can yield various substituted porphyrin derivatives.
Aplicaciones Científicas De Investigación
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems, particularly in the development of sensors and imaging agents.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylporphyrin: A simpler porphyrin derivative without boronic acid groups.
Porphyrin-based Metal Complexes: Porphyrins complexed with metals like iron or zinc, which have different chemical properties and applications.
Boronic Acid Derivatives: Compounds with boronic acid groups but without the porphyrin core.
Uniqueness
(porphyrin-5,15-diylbis(4,1-phenylene))diboronicacid is unique due to its combination of a porphyrin core and boronic acid functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
IUPAC Name |
[4-[15-(4-boronophenyl)-21,22-dihydroporphyrin-5-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24B2N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-18,35-36,39-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHQWCBZYCKLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)B(O)O)C=C4)N3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24B2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


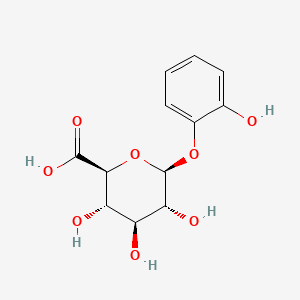
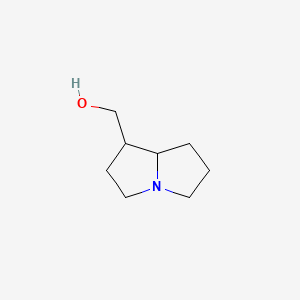
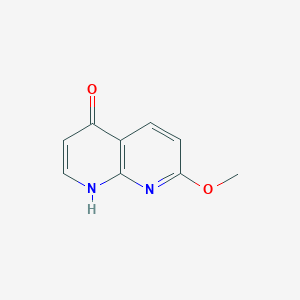
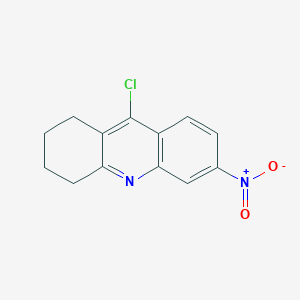
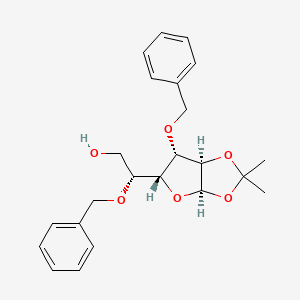
![4-chloro-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B3326839.png)

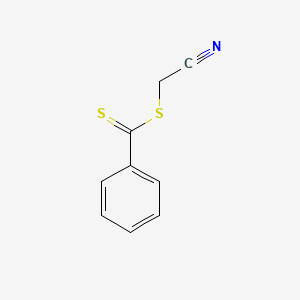
![2-[[(1,1-Dimethylethyl)amino]sulfonyl]-5-methylbenzoic acid](/img/structure/B3326871.png)
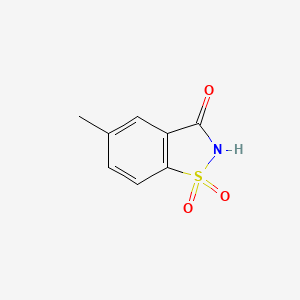
![3-(Hydroxymethyl)-5-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B3326879.png)


